Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Medicinal chemistry Parallel synthesis Protecting group strategy

Orthogonal Boc-protected piperidine-4-sulfonyl chloride enabling acidolytic deprotection (TFA/DCM) without affecting hydrogenation-labile groups—a critical advantage over the N-Cbz analog (CAS 287953-54-2). Essential for patented HDAC6 and β-lactamase inhibitor synthesis, STING agonists, and CFTR modulators. The 4-position sulfonyl chloride geometry is vital for target binding. ≥97% purity with full COA (HPLC, NMR) ensures reproducible results in multi-step pharmaceutical campaigns.

Molecular Formula C10H18ClNO4S
Molecular Weight 283.77 g/mol
CAS No. 782501-25-1
Cat. No. B1391053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
CAS782501-25-1
Molecular FormulaC10H18ClNO4S
Molecular Weight283.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)Cl
InChIInChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3
InChIKeyVJAHMDQRVLEOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1) Procurement Specifications and Baseline Properties


Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, also known as 1-Boc-piperidine-4-sulfonyl chloride (CAS 782501-25-1), is a bifunctional organic building block with molecular formula C₁₀H₁₈ClNO₄S and molecular weight 283.77 g/mol . This compound integrates an N-Boc-protected piperidine ring with a sulfonyl chloride functional group at the 4-position, creating a versatile intermediate for synthesizing sulfonamides, sulfonates, and other sulfur-containing pharmacophores [1]. The sulfonyl chloride moiety (-SO₂Cl) serves as an electrophilic center for nucleophilic substitution, while the Boc group enables orthogonal protection during multi-step synthetic sequences [2]. For pharmaceutical development and medicinal chemistry applications, this compound typically requires a purity specification of ≥97%, storage under inert atmosphere at 2–8°C to prevent moisture-induced hydrolysis, and verification via analytical methods including HPLC, NMR, and elemental analysis .

Why Generic Substitution Fails: Critical Procurement Considerations for tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1)


This compound cannot be simply interchanged with in-class piperidine sulfonyl chlorides because three structural variables govern synthetic outcome and downstream compatibility: the N-protecting group, the sulfonyl chloride position, and the ring scaffold [1]. The N-Boc protecting group in CAS 782501-25-1 cleaves under acidic conditions (TFA or HCl), whereas the N-Cbz analog (CAS 287953-54-2) requires hydrogenolysis—fundamentally altering deprotection strategy and compatibility with hydrogenation-sensitive functionalities . The 4-position sulfonyl chloride yields distinct spatial orientation and linker geometry compared to 3-position or exocyclic analogs, directly affecting target binding and SAR outcomes in drug discovery [2]. Procurement decisions predicated solely on structural similarity without evaluating protecting group strategy, regiochemistry, and validated purity documentation introduce synthetic failure risk in multi-step pharmaceutical campaigns .

Quantitative Differentiation Evidence: tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1) Versus Analogs


N-Boc Versus N-Cbz Protecting Group: Orthogonal Deprotection Strategy Differentiation

The N-Boc protecting group in tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1) enables acidic deprotection conditions using TFA or HCl, whereas the N-Cbz analog benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 287953-54-2) requires hydrogenolysis for cleavage. This orthogonal reactivity allows CAS 782501-25-1 to be integrated into synthetic routes containing hydrogenation-labile functional groups (e.g., alkenes, alkynes, aryl halides) without competitive side reactions . The Boc group is acid-labile and base-stable; the Cbz group is hydrogenolysis-labile and acid-stable, representing fundamentally orthogonal protection strategies [1].

Medicinal chemistry Parallel synthesis Protecting group strategy

4-Position Versus 3-Position Sulfonyl Chloride: Regiochemical Impact on Molecular Geometry

The sulfonyl chloride group in CAS 782501-25-1 is positioned at the piperidine 4-position, producing a para-like spatial arrangement relative to the ring nitrogen. In contrast, 3-position sulfonyl chloride piperidine derivatives yield meta-like geometry. This positional isomerism alters the exit vector and linker trajectory of the resulting sulfonamide or sulfonate product, affecting target protein binding orientation and pharmacological activity in SAR studies [1]. The 4-position regiochemistry is specifically required in patent literature for constructing compounds with defined spatial pharmacophore requirements, including HDAC6 inhibitors, β-lactamase inhibitors, and STING agonists [2][3].

Structure-activity relationship (SAR) Molecular docking Medicinal chemistry

Piperidine Scaffold Versus Pyrrolidine Scaffold: Ring Size Impact on Conformational Flexibility

CAS 782501-25-1 is built upon a six-membered piperidine ring (pKa of conjugate acid ≈ 11.2), whereas analogs such as tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate (C₁₀H₁₈ClNO₄S; identical molecular formula but different scaffold) utilize a five-membered pyrrolidine ring (pKa ≈ 10.3) . The piperidine scaffold exhibits lower ring strain and distinct chair conformational preferences compared to the envelope conformation of pyrrolidine, affecting the three-dimensional presentation of substituents and the basicity of the ring nitrogen . This scaffold difference translates to altered conformational flexibility and distinct nitrogen basicity, which influences both synthetic reactivity (nucleophilicity of the free amine after Boc deprotection) and the physicochemical properties of final compounds (LogP, solubility) [1].

Conformational analysis Drug design Scaffold hopping

Purity Specification: 97% Minimum Versus Lower-Grade Supply Options

Major suppliers including Thermo Scientific, Aladdin Scientific, and AChemBlock consistently specify CAS 782501-25-1 at 97% minimum purity (HPLC or LC-MS verified), with supporting analytical documentation including NMR, HPLC chromatograms, and certificate of analysis (COA) . Lower-grade material (e.g., 95% purity) may contain residual water, hydrolyzed sulfonic acid byproducts, or Boc-deprotected impurities that can propagate through multi-step syntheses and confound biological assay results . The 97% purity specification reduces downstream purification burden and ensures reproducible synthetic yields in medicinal chemistry campaigns where impurity profiles are not fully characterized [1].

Pharmaceutical quality control Procurement specification Analytical chemistry

Moisture-Sensitive Reactivity: Sulfonyl Chloride Hydrolysis Profile

The sulfonyl chloride moiety in CAS 782501-25-1 undergoes rapid hydrolysis upon exposure to atmospheric moisture, converting to the corresponding sulfonic acid derivative. This reactivity necessitates storage under inert atmosphere (argon or nitrogen) at 2–8°C . The compound's predicted pKa of -3.72±0.40 indicates strong acidity, correlating with the electrophilic reactivity of the sulfonyl chloride group toward nucleophiles including water [1]. In contrast, more stable analogs such as sulfonamide or sulfonate ester derivatives do not share this hydrolytic lability, but also lack the reactive versatility required for late-stage diversification . The moisture-sensitivity is a direct consequence of the chlorosulfonyl functional group and is essential for its utility as an electrophilic coupling partner in sulfonamide bond formation.

Chemical stability Storage conditions Reactive intermediate handling

Patented Drug Candidate Precursor: Documented Application in Pharmaceutical Pipeline Development

CAS 782501-25-1 is explicitly identified as a synthetic intermediate in multiple pharmaceutical patent families across diverse therapeutic areas. Documented applications include: HDAC6 inhibitors for oncology and neurological disorders (KR-20210108274-A), β-lactamase inhibitors for combating antimicrobial resistance (WO-2020178316-A1), STING protein agonists for immuno-oncology (WO-2020042995-A1), and cystic fibrosis transmembrane conductance regulator (CFTR) modulators (WO-2020148703-A1) [1]. In contrast, the N-Cbz analog (CAS 287953-54-2) is less frequently cited in patent literature for lead optimization campaigns, reflecting the broader adoption of Boc protection strategies in modern medicinal chemistry due to cleaner deprotection profiles and compatibility with automated parallel synthesis platforms . This documented use in multiple patented drug candidate series establishes CAS 782501-25-1 as the preferred building block for constructing sulfonamide-containing pharmacophores in pharmaceutical R&D [2].

Drug discovery Patent analysis Lead optimization

Recommended Procurement and Application Scenarios for tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1)


Parallel Synthesis of Sulfonamide Libraries with Hydrogenation-Sensitive Functionalities

In medicinal chemistry campaigns requiring parallel synthesis of sulfonamide compound libraries, CAS 782501-25-1 enables orthogonal Boc deprotection under acidic conditions (TFA/DCM) without affecting hydrogenation-labile functional groups (alkenes, alkynes, aryl halides, nitro groups) present elsewhere in the molecule [1]. This orthogonal protection strategy is not achievable with the N-Cbz analog (CAS 287953-54-2), which requires hydrogenolysis conditions that would reduce unsaturated bonds or cleave benzyl protecting groups . Procurement of CAS 782501-25-1 is indicated when synthetic routes contain redox-sensitive moieties incompatible with Cbz deprotection protocols.

Late-Stage Diversification for HDAC6 and β-Lactamase Inhibitor Programs

Patent literature specifically identifies CAS 782501-25-1 as the requisite building block for constructing 1,3,4-oxadiazole derivatives as HDAC6 inhibitors and 5- or 7-azaindazoles as β-lactamase inhibitors, where the 4-position sulfonyl chloride geometry is essential for target binding conformation [2][3]. Procurement of this exact CAS number is required for reproducing patented synthetic routes and for generating novel analogs within these established pharmacophore frameworks. The compound's documented use in multiple patent families across distinct therapeutic areas validates its procurement for drug discovery programs targeting oncology, infectious disease, and immunology indications.

High-Purity Building Block for Preclinical Candidate Synthesis Requiring Batch-to-Batch Consistency

When synthesizing preclinical drug candidates that require rigorous analytical characterization and regulatory documentation, procurement of CAS 782501-25-1 at ≥97% purity with full COA documentation (HPLC, NMR, elemental analysis) is essential . Lower-purity grades introduce uncharacterized impurities that propagate through multi-step syntheses, complicating impurity profiling and potentially affecting biological assay reproducibility. The 97% purity specification, available from multiple GMP-aligned suppliers, meets pharmaceutical development quality requirements and reduces downstream purification burden .

STING Agonist and CFTR Modulator Discovery: Scaffold-Based Lead Optimization

CAS 782501-25-1 serves as a key intermediate in the synthesis of STING protein agonists for immuno-oncology applications and CFTR modulators for cystic fibrosis treatment [4][5]. The piperidine scaffold provides the appropriate conformational rigidity and nitrogen basicity (pKa ≈ 11.2) required for target engagement in these therapeutic programs. Procurement of this specific building block enables structure-activity relationship (SAR) exploration where the 4-position sulfonyl chloride linker and piperidine ring geometry are critical pharmacophoric elements documented in patent claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.